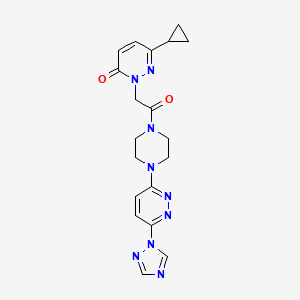

2-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

説明

This compound is a pyridazinone derivative featuring a 1,2,4-triazole substituent, a piperazine linker, and a cyclopropyl group. The piperazine linker contributes to conformational flexibility, which is critical for interactions with biological targets such as enzymes or receptors.

特性

IUPAC Name |

6-cyclopropyl-2-[2-oxo-2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N9O2/c29-18-6-3-15(14-1-2-14)24-27(18)11-19(30)26-9-7-25(8-10-26)16-4-5-17(23-22-16)28-13-20-12-21-28/h3-6,12-14H,1-2,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKYKIBAOUMKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridazinone derivatives are widely studied for their bioactivity. Below is a comparison with structurally related compounds:

Key Differences

Substituent Effects: The target compound’s cyclopropyl group may confer metabolic stability compared to phenyl or methyl groups in analogues like 3a . Cyclopropane’s ring strain and sp³ hybridization can reduce oxidative metabolism. The 1,2,4-triazole moiety (absent in simpler pyridazinones) could enhance binding to metalloenzymes or receptors via nitrogen coordination .

Synthetic Accessibility: The preparation of 5-chloro-6-phenyl derivatives involves straightforward alkylation of pyridazinones with halides . In contrast, the target compound’s synthesis likely requires multi-step functionalization (e.g., introducing triazole and cyclopropyl groups), increasing synthetic complexity.

Physicochemical Properties

| Property | Target Compound | 5-chloro-6-phenylpyridazin-3(2H)-one | 3a |

|---|---|---|---|

| Molecular Weight | ~450 g/mol (estimated) | 220.65 g/mol | 234.68 g/mol |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | 1.8 | 2.3 |

| Hydrogen Bond Acceptors | 8 | 3 | 3 |

Research Findings and Limitations

- Synthesis Challenges: No direct synthesis data for the target compound exist in the evidence. However, analogous pyridazinones are synthesized via nucleophilic substitution (e.g., alkylation with halides) .

- Lumping Strategy: Organic compounds with similar structures (e.g., pyridazinones vs. triazole derivatives) may be "lumped" in computational models to predict properties or reactivity . However, the target compound’s unique substituents likely necessitate individualized analysis.

- Data Gaps : The absence of direct pharmacological or crystallographic data (e.g., SHELX-refined structures ) limits mechanistic insights.

Notes

Structural Uniqueness: The combination of cyclopropyl, triazole, and piperazine groups distinguishes this compound from simpler pyridazinones.

Theoretical vs. Empirical Data : Property predictions (e.g., LogP) are based on analogous compounds due to a lack of experimental data.

Regulatory Considerations : TRI reporting errors (e.g., zinc/lead compound revisions ) highlight the importance of accurate chemical data disclosure, which is lacking for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。